molecular formula C7H8BrNS B8718145 2-Bromo-4-(methylthio)aniline

2-Bromo-4-(methylthio)aniline

Cat. No. B8718145
M. Wt: 218.12 g/mol
InChI Key: TXGINMOAZHDYBI-UHFFFAOYSA-N
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Patent
US04913728

Procedure details

A solution of 2-bromo-4-thiocyanoaniline (11.5 g., 0.05 mole) and sodium cyanide (1.23 g., 0.025 mole) in methanol (100 ml.) is stirred at room temperature overnight. Sodium cyanide (0.025 mole) is then added and the reaction heated at reflux 2 hours and then cooled (0°-5° C.). Methyl iodide is added and stirring continued. Thin layer chromatography shows one product spot. Product is recovered by extraction with methylene chloride, 8.4 g.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([S:9][C:10]#N)[CH:6]=[CH:5][C:3]=1[NH2:4].[C-]#N.[Na+].CI>CO>[Br:1][C:2]1[CH:8]=[C:7]([S:9][CH3:10])[CH:6]=[CH:5][C:3]=1[NH2:4] |f:1.2|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)SC#N
Name
Quantity
1.23 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.025 mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled (0°-5° C.)
CUSTOM
Type
CUSTOM
Details
Product is recovered by extraction with methylene chloride, 8.4 g

Outcomes

Product
Name
Type
Smiles
BrC1=C(N)C=CC(=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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